molecular formula C16H18N6O3 B4318531 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B4318531
M. Wt: 342.35 g/mol
InChI Key: YJGQSAZJRPRNBR-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features both benzimidazole and pyrazole moieties

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, studying its reactivity and chemical behavior, and developing new synthetic routes to its formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Formation of Pyrazole Moiety: The pyrazole ring is synthesized separately by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the benzimidazole and pyrazole moieties through an acetamide linkage, typically using acetic anhydride as a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The benzimidazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Formation of amines.

    Reduction: Formation of oxides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, resulting in different chemical and biological properties.

    N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both benzimidazole and pyrazole moieties, which confer a combination of biological activities

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-10-16(22(24)25)11(2)21(20-10)9-15(23)17-8-7-14-18-12-5-3-4-6-13(12)19-14/h3-6H,7-9H2,1-2H3,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGQSAZJRPRNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCC2=NC3=CC=CC=C3N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

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